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molecular formula C13H18ClN B8789435 2-[(4-Chlorophenyl)methyl]azepane CAS No. 68840-79-9

2-[(4-Chlorophenyl)methyl]azepane

Cat. No. B8789435
M. Wt: 223.74 g/mol
InChI Key: OFYXLEPTLFZDDA-UHFFFAOYSA-N
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Patent
US04221788

Procedure details

Dissolve the thus-obtained 2-(4-chlorobenzyl)-4,5,6,7-tetrahydro-3H-azepin in diluted hydrochloric acid (pH~5) and mix it with 200 ml of methyl alcohol. Add 7 g of sodium borohydride in small portions within 20 minutes, keeping the pH-value constant by occasional addition of hydrochloric acid. Stir for 1 hour, render alkaline with caustic soda solution and extract with dichlormethane. Dry the organic phase over sodium sulphate, concentrate and distil to obtain 58 g of the title compound with a BP of 93° at 0.1 mm Hg.
Name
2-(4-chlorobenzyl)-4,5,6,7-tetrahydro-3H-azepin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([CH2:6][C:7]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][N:8]=2)=[CH:4][CH:3]=1.CO.[BH4-].[Na+]>Cl>[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([CH2:6][CH:7]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][NH:8]2)=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
2-(4-chlorobenzyl)-4,5,6,7-tetrahydro-3H-azepin
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CC2=NCCCCC2)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
7 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
Stir for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
render alkaline with caustic soda solution and extract with dichlormethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic phase over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
distil

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(CC2NCCCCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 58 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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